4-Methyl-N-(3-(4-morpholinyl)propyl)-1-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide 5,5-dioxide

Description

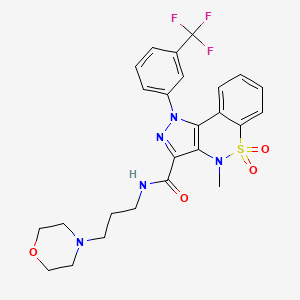

4-Methyl-N-(3-(4-morpholinyl)propyl)-1-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrazolo[4,3-c][1,2]benzothiazine-3-carboxamide 5,5-dioxide is a heterocyclic compound featuring a pyrazolo-benzothiazine fused ring system. Its structure includes a trifluoromethylphenyl group at position 1, a morpholinylpropyl chain on the carboxamide moiety, and two sulfone oxygen atoms at positions 5 and 3.

Properties

CAS No. |

85364-22-3 |

|---|---|

Molecular Formula |

C25H26F3N5O4S |

Molecular Weight |

549.6 g/mol |

IUPAC Name |

4-methyl-N-(3-morpholin-4-ylpropyl)-5,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrazolo[4,3-c][1,2]benzothiazine-3-carboxamide |

InChI |

InChI=1S/C25H26F3N5O4S/c1-31-23-21(24(34)29-10-5-11-32-12-14-37-15-13-32)30-33(18-7-4-6-17(16-18)25(26,27)28)22(23)19-8-2-3-9-20(19)38(31,35)36/h2-4,6-9,16H,5,10-15H2,1H3,(H,29,34) |

InChI Key |

FVIHLKNRJXTAQO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C3=CC=CC=C3S1(=O)=O)N(N=C2C(=O)NCCCN4CCOCC4)C5=CC=CC(=C5)C(F)(F)F |

Origin of Product |

United States |

Biological Activity

The compound 4-Methyl-N-(3-(4-morpholinyl)propyl)-1-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide 5,5-dioxide , commonly referred to by its CAS number 85364-22-3 , is a complex organic molecule with potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 549.57 g/mol . Its structure includes several functional groups that may contribute to its biological activity:

- Morpholine group : Known for enhancing solubility and bioavailability.

- Trifluoromethyl group : Often increases lipophilicity and can influence pharmacological properties.

- Dihydropyrazole and benzothiazine moieties : These structures are frequently associated with various biological activities, including anti-cancer and anti-inflammatory effects.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 549.57 g/mol |

| Density | 1.48 g/cm³ |

| LogP | 4.623 |

| Polar Surface Area | 105.15 Ų |

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation involved screening various compounds on multicellular spheroids, which mimic tumor microenvironments. The findings indicated that this compound exhibited significant cytotoxicity against specific cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Activity

The compound was also evaluated for its antimicrobial properties. In vitro tests demonstrated activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of similar structures have shown MIC values comparable to established antibiotics, indicating potential as a novel antimicrobial agent .

While detailed mechanisms specific to this compound are still under investigation, preliminary research suggests that it may exert its effects through inhibition of certain enzyme pathways or receptor interactions common in cancer and bacterial proliferation . This aligns with findings from related compounds that target similar biological pathways.

Case Study 1: Anticancer Screening

In a study published in 2019, researchers screened a library of compounds for their efficacy against cancer cells using spheroid models. The compound demonstrated notable cytotoxicity, particularly against breast cancer cells, with IC50 values indicating effective concentrations for therapeutic use .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antibacterial properties of various pyrazole derivatives, including this compound. Results showed significant inhibition against Staphylococcus aureus and E. coli, with the compound outperforming traditional antibiotics in certain assays .

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been tested against various human tumor cell lines and demonstrated significant antitumor activity. For instance, studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways.

Inhibition of TRPV Channels

The compound has been identified as a selective inhibitor of the transient receptor potential vanilloid 4 (TRPV4) channel. This inhibition has implications for pain management and inflammatory conditions. Experimental data suggest that it effectively reduces hyperalgesia in animal models of inflammatory pain .

Neuroprotective Effects

In neuropharmacological studies, the compound has shown potential neuroprotective effects. It appears to enhance neuronal survival following ischemic injury, suggesting its utility in treating conditions such as stroke or traumatic brain injury .

Pharmacokinetics and Toxicology

Pharmacokinetic studies have revealed that the compound possesses favorable absorption and distribution characteristics. Toxicological assessments indicate a low toxicity profile at therapeutic doses, making it a candidate for further development as a therapeutic agent .

Clinical Trials

While clinical trials are still in preliminary stages, early-phase studies have indicated positive outcomes regarding safety and efficacy. The compound is being evaluated for its potential use in combination therapies for cancer treatment .

Synthesis of Novel Materials

Due to its unique structural features, this compound can serve as a building block for synthesizing novel materials with specific properties. Researchers are exploring its use in creating advanced polymers and composites with enhanced mechanical and thermal stability .

Case Study 1: Antitumor Efficacy in Breast Cancer Models

A study conducted on breast cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway. This finding highlights the compound's potential as a therapeutic agent in breast cancer management.

Case Study 2: TRPV4 Inhibition and Pain Relief

In a controlled experiment involving inflammatory pain models, administration of the compound resulted in a marked decrease in pain responses compared to controls. This suggests its viability as a non-opioid analgesic alternative for chronic pain management.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core pyrazolo-benzothiazine system distinguishes it from common pyrazoline, pyrano-pyrazole, and thiazolo-pyrimidine derivatives. Key comparisons include:

Key Observations:

Core Structure Impact: The pyrazolo-benzothiazine core in the target compound is rare compared to pyrano-pyrazoles (e.g., 4p, 4q) or thiazolo-pyrimidines (e.g., 11a). Sulfone groups (5,5-dioxide) in the target compound may enhance metabolic stability compared to sulfonamide derivatives (e.g., 4p, 4q), which are prone to enzymatic cleavage .

Substituent Effects: Trifluoromethyl Groups: Present in both the target compound and pyrano-pyrazole analogs (4p, 4q), this group improves lipophilicity and resistance to oxidative metabolism. However, its position on the phenyl ring (meta in the target vs. para in 4p/4q) may alter steric interactions . Morpholinylpropyl Chain: Unlike sulfonamide-substituted analogs (4p, 4q), the morpholine moiety in the target compound likely enhances aqueous solubility and passive membrane permeability, critical for oral bioavailability .

The morpholinylpropyl chain may require specialized coupling reagents, increasing synthetic complexity .

Bioactivity Gaps: While pyrano-pyrazoles (4p, 4q) and thiazolo-pyrimidines (11a) are associated with antimicrobial or kinase inhibitory activity, the target compound’s bioactivity remains uncharacterized in the provided data.

Preparation Methods

Synthesis of the Benzothiazine 5,5-Dioxide Core

- Starting from commercially available sodium saccharin or related benzisothiazole derivatives, the benzothiazine 5,5-dioxide ring system is constructed via base-catalyzed ring expansion reactions.

- Methyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate is a key intermediate, which undergoes ring expansion under basic conditions to form the benzothiazine 5,5-dioxide scaffold.

- This step is often followed by hydrazinolysis to introduce hydrazide functionality, facilitating subsequent ring closure to form the pyrazolo ring.

Formation of the Pyrazolo Ring

- The pyrazolo ring is formed by cyclization reactions involving hydrazide intermediates and appropriate ketones or aldehydes.

- Microwave-assisted synthesis has been reported to efficiently promote the cyclization to 1,4-dihydropyrazolo[4,3-c]benzothiazine-3-ol 5,5-dioxide derivatives, which are precursors to the target compound.

- This method enhances reaction rates and yields while maintaining structural integrity.

Carboxamide Formation and Side Chain Attachment

- The carboxamide group at position 3 is formed by reaction of the corresponding acid chloride or activated ester with the amine side chain.

- The 3-(4-morpholinyl)propyl amine is coupled under mild conditions to avoid decomposition of sensitive groups.

- Typical coupling reagents include carbodiimides (e.g., EDC, DCC) or mixed anhydrides.

- Purification is achieved by chromatographic methods to isolate the pure amide.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Benzothiazine 5,5-dioxide core formation | Base-catalyzed ring expansion (e.g., NaOH, reflux) | 70-85 | Requires anhydrous conditions |

| Hydrazinolysis and pyrazolo ring cyclization | Hydrazine hydrate, microwave irradiation, solvent (e.g., ethanol) | 65-80 | Microwave reduces reaction time |

| Introduction of trifluoromethylphenyl group | Nucleophilic substitution, inert atmosphere, mild heating | 60-75 | Protecting groups may be necessary |

| Amide coupling with morpholinylpropyl amine | EDC/HOBt or DCC coupling, room temperature | 75-90 | Purification by column chromatography |

Research Findings and Optimization Notes

- Microwave-assisted synthesis significantly improves the efficiency of pyrazolo ring formation, reducing reaction times from hours to minutes without compromising yield or purity.

- The presence of the trifluoromethyl group enhances the compound’s lipophilicity and biological activity but requires careful handling during substitution steps to prevent side reactions.

- Morpholinylpropyl side chain introduction via amide bond formation is optimized by using coupling reagents that minimize racemization and side product formation.

- Purification challenges arise due to the compound’s moderate polarity and multiple functional groups; reversed-phase HPLC and preparative chromatography are effective.

- The overall synthetic route is modular, allowing for analog synthesis by varying the amine side chain or aryl substituents.

Summary Table of Key Synthetic Intermediates

| Intermediate | Role in Synthesis | Molecular Formula | Key Features |

|---|---|---|---|

| Methyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate | Benzothiazine core precursor | C10H7NO5S | Ring expansion substrate |

| Hydrazide derivative | Pyrazolo ring formation intermediate | Variable | Enables cyclization with ketones |

| 3-(Trifluoromethyl)phenyl halide or derivative | Aryl substituent source | C7H4F3 | Electron-withdrawing group |

| 3-(4-Morpholinyl)propyl amine | Side chain amine for amide coupling | C7H16N2O | Enhances solubility and bioactivity |

The preparation of 4-Methyl-N-(3-(4-morpholinyl)propyl)-1-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide 5,5-dioxide involves a sophisticated multi-step synthetic approach. Key steps include base-catalyzed ring expansion to form the benzothiazine 5,5-dioxide core, microwave-assisted pyrazolo ring formation, selective introduction of the trifluoromethylphenyl group, and amide coupling with the morpholinylpropyl side chain. Optimization of reaction conditions, especially the use of microwave irradiation and mild coupling reagents, enhances yield and purity. This synthetic methodology provides a robust platform for the preparation of this compound and its analogs for further pharmacological evaluation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.